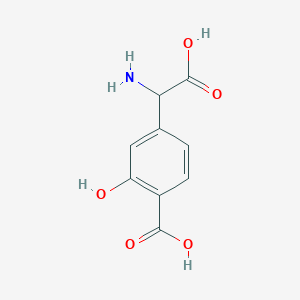

(RS)-4-Carboxy-3-hydroxyphénylglycine

Vue d'ensemble

Description

4-[amino(carboxy)methyl]-2-hydroxybenzoic acid is a hydroxybenzoic acid. It is functionally related to a salicylic acid.

Applications De Recherche Scientifique

Chimie synthétique et couplage de Suzuki–Miyaura

Le groupe acide carboxylique du composé en fait un excellent candidat pour les réactions de couplage croisé de Suzuki–Miyaura. Dans ce processus largement appliqué de catalyse par les métaux de transition, il forme des liaisons carbone-carbone. Les conditions de réaction douces et la tolérance aux groupes fonctionnels contribuent à sa popularité .

Surveillance environnementale et télédétection

(RS)-4-Carboxy-3-hydroxyphénylglycine : trouve des applications en télédétection et dans les systèmes d'information géographique (SIG). Ces outils fournissent des données essentielles sur la surface et l'atmosphère de la Terre. Les techniques de télédétection, telles que l'imagerie spectrale et le LiDAR, utilisent des capteurs satellitaires ou aéroportés pour collecter des informations basées sur des propriétés physiques, chimiques, biologiques et géologiques. Les méthodologies SIG améliorent l'analyse géo-spatiale, la surveillance environnementale et la planification foncière .

Synthèse d'hydrogel et applications biomédicales

En raison de sa solubilité dans l'eau et de sa biocompatibilité, le composé est étudié pour la synthèse d'hydrogel. Le chitosane carboxymethylé (CMCS), un dérivé du chitosane, l'incorpore. Les hydrogels à base de CMCS ont un potentiel dans la délivrance de médicaments, la cicatrisation des plaies et le génie tissulaire .

Propriétés

IUPAC Name |

4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZSAQLJWLCLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928397 | |

| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134052-66-7 | |

| Record name | 4-Carboxy-3-hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134052667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M725GQ103A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

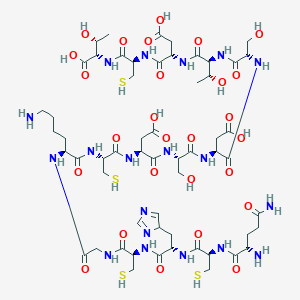

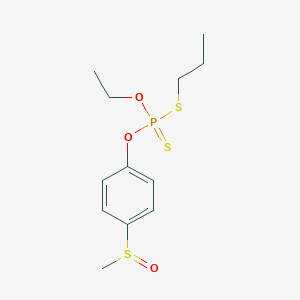

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4C3HPG in the context of mGluRs?

A1: 4C3HPG acts as a selective agonist at Group II mGluRs, while exhibiting antagonist activity at ionotropic glutamate receptors and Group I mGluRs. [] This selective modulation of specific mGluR subtypes makes it a valuable tool in dissecting the roles of different glutamate receptor families in neuronal signaling.

Q2: How does 4C3HPG affect the activity of slowly adapting type I mechanoreceptors (St I)?

A2: Studies utilizing rat vibrissal nerve preparations revealed that 4C3HPG enhances the mechanically evoked responses of St I units in a concentration-dependent manner. [] This effect was not observed in slowly adapting type II units, which lack the junctional transmission present in St I units. This suggests a potential role for mGlu receptors, specifically those sensitive to 4C3HPG, in the mechanotransduction process of Merkel cell-neurite complexes.

Q3: Does 4C3HPG impact intracellular calcium signaling in neurons?

A3: Research indicates that 4C3HPG can block the elevation of intracellular Ca2+ activity induced by the Group I/II mGluR agonist 1S,3R-ACPD in rat hippocampal neurons. [, ] This blockage suggests that 4C3HPG, despite its agonist activity at Group II mGluRs, may prevent or reduce the downstream calcium signaling typically associated with mGluR activation in these neurons.

Q4: Are there any structural analogs of 4C3HPG that exhibit higher potency at specific mGluR subtypes?

A4: Yes, (2S,3S,4S)-alpha-(carboxycyclopropyl)glycine (L-CCG-I) has been shown to be more potent than 4C3HPG in eliciting hyperpolarizations (outward currents) in accommodating neurons. [] This suggests that subtle structural variations can significantly impact the potency and selectivity of mGluR ligands.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)